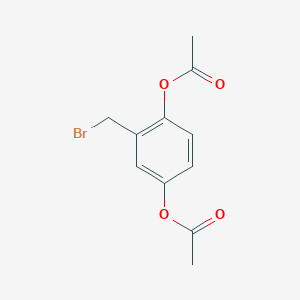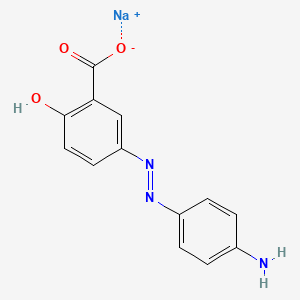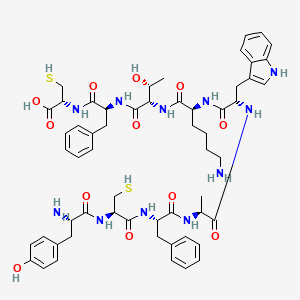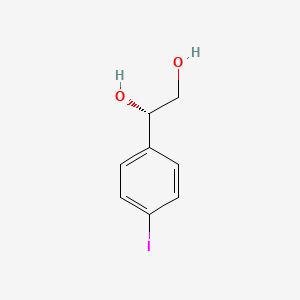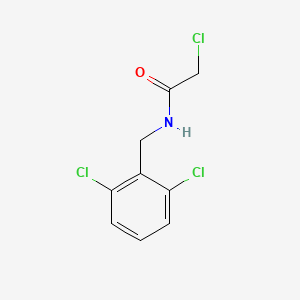![molecular formula C14H17Br2NO4 B3276760 L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- CAS No. 647037-87-4](/img/structure/B3276760.png)
L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-
Vue d'ensemble
Description
L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-: is a derivative of L-Phenylalanine, an essential amino acid. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- typically involves the bromination of L-Phenylalanine followed by the introduction of the Boc protecting group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction of the bromine atoms can yield the corresponding phenylalanine derivative without the bromine substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: L-Phenylalanine derivatives without bromine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The bromine atoms and Boc group provide sites for further chemical modifications.
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its structural features allow for the creation of analogs with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various applications, including as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- depends on its application. In drug development, it may act by inhibiting specific enzymes or receptors through competitive or non-competitive binding. The bromine atoms and Boc group can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparaison Avec Des Composés Similaires
- L-Phenylalanine, 3,5-difluoro-N-[(1,1-dimethylethoxy)carbonyl]-
- L-Phenylalanine, 3,5-dichloro-N-[(1,1-dimethylethoxy)carbonyl]-
- L-Phenylalanine, 3,5-diiodo-N-[(1,1-dimethylethoxy)carbonyl]-
Comparison: L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]- is unique due to the presence of bromine atoms, which are larger and more polarizable than fluorine, chlorine, or iodine. This affects the compound’s reactivity and interactions with other molecules. The Boc group provides protection to the amino group, allowing for selective reactions at other sites.
Propriétés
IUPAC Name |
(2S)-3-(3,5-dibromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICTPLNJXAZQF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)Br)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70801546 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70801546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647037-87-4 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70801546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dihydropyrrolo[2,3-e]indole](/img/structure/B3276682.png)
![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)
